molecular formula C38H27N B14179734 1,2,3,5,7-Pentaphenyl-1H-indole CAS No. 849071-27-8

1,2,3,5,7-Pentaphenyl-1H-indole

Cat. No.: B14179734
CAS No.: 849071-27-8
M. Wt: 497.6 g/mol
InChI Key: KLMZWEWDJBHSSM-UHFFFAOYSA-N
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Description

1,2,3,5,7-Pentaphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological and clinical applications . The unique structure of this compound, with five phenyl groups attached to the indole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,7-Pentaphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known process for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired product purity. Industrial processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,7-Pentaphenyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole core .

Mechanism of Action

The mechanism of action of 1,2,3,5,7-Pentaphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Properties

CAS No.

849071-27-8

Molecular Formula

C38H27N

Molecular Weight

497.6 g/mol

IUPAC Name

1,2,3,5,7-pentakis-phenylindole

InChI

InChI=1S/C38H27N/c1-6-16-28(17-7-1)32-26-34(29-18-8-2-9-19-29)38-35(27-32)36(30-20-10-3-11-21-30)37(31-22-12-4-13-23-31)39(38)33-24-14-5-15-25-33/h1-27H

InChI Key

KLMZWEWDJBHSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=C2)C4=CC=CC=C4)N(C(=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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